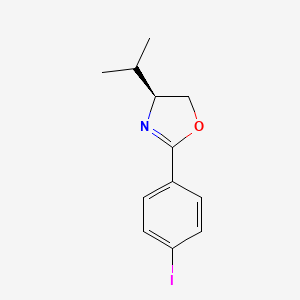![molecular formula C7H4N4 B14231539 Pyrrolo[1,2,3-GH]purine CAS No. 501414-35-3](/img/structure/B14231539.png)
Pyrrolo[1,2,3-GH]purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[1,2,3-GH]purine is a heterocyclic compound that belongs to the class of fused pyrrolo-pyrimidine derivatives. These compounds are known for their structural similarity to purines, which are essential components of nucleic acids. This compound and its derivatives have garnered significant interest due to their potential biological activities and applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2,3-GH]purine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of pyrrole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Transition-metal-catalyzed reactions, such as those involving palladium or copper, are also employed to facilitate the formation of the pyrrolo-pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis are often utilized to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
Pyrrolo[1,2,3-GH]purine undergoes various chemical reactions, including:
Oxidation: Oxidative transformations using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions, often facilitated by halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxides, while reduction can produce various reduced derivatives with altered electronic properties .
科学研究应用
Pyrrolo[1,2,3-GH]purine has a wide range of applications in scientific research:
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of Pyrrolo[1,2,3-GH]purine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription .
相似化合物的比较
Pyrrolo[1,2,3-GH]purine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine: Exhibits anti-inflammatory properties.
Pyrrolo[2,3-b]pyridine: Used as a fibroblast growth factor receptor inhibitor.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various applications.
属性
CAS 编号 |
501414-35-3 |
|---|---|
分子式 |
C7H4N4 |
分子量 |
144.13 g/mol |
IUPAC 名称 |
2,4,8,10-tetrazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene |
InChI |
InChI=1S/C7H4N4/c1-2-11-4-10-7-6(11)5(1)8-3-9-7/h1-4H |
InChI 键 |
GCLPZFKRUHMULR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C=NC3=NC=NC1=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)
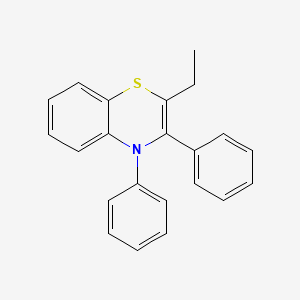
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
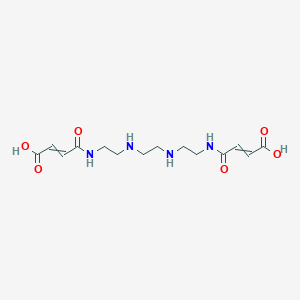

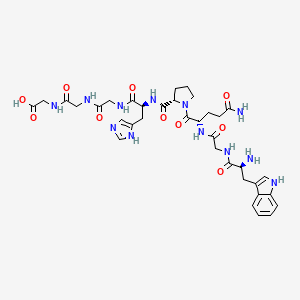
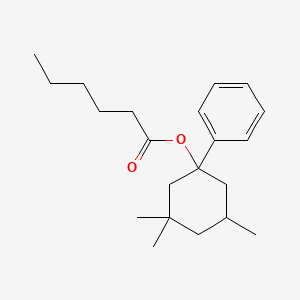
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
